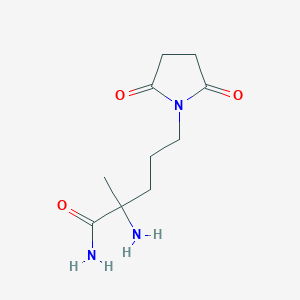
2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a pyrrolidinone moiety, and a methylpentanamide backbone, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpentanoic acid with 2,5-dioxopyrrolidin-1-yl acetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidinone moiety can interact with enzyme active sites. These interactions can modulate enzyme activity and influence biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-5-chlorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Similar structure with a chlorophenyl group instead of a methylpentanamide backbone.
(2S)-2-amino-5-[(2,5-dioxopyrrolidin-1-yl)oxy]-5-oxopentanoic acid: Contains a similar pyrrolidinone moiety but with different substituents.
Uniqueness
2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Biological Activity
2-Amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties is crucial for evaluating its therapeutic applications. This article reviews the existing literature on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₄N₂O₃
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings regarding its pharmacological properties include:
- Anticancer Activity :
- Antiviral Properties :
- Mechanism of Action :
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Cell Lines Tested | Reference |
|---|---|---|---|
| Anticancer | High | Sarcoma 180 | |
| Antiviral | Moderate | Various viral strains | |
| Mechanism | Apoptosis modulation | Cancer cell lines |
Case Study: Anticancer Efficacy
In a pivotal study published in a peer-reviewed journal, researchers investigated the cytotoxic effects of this compound on human cancer cell lines. The study reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls.
Case Study: Antiviral Activity
Another research effort focused on the antiviral properties of this compound against specific viral infections. The results indicated that it exhibited a protective effect on host cells while demonstrating reduced toxicity compared to standard antiviral drugs. This suggests a promising therapeutic index that warrants further investigation.
Properties
Molecular Formula |
C10H17N3O3 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-amino-5-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanamide |
InChI |
InChI=1S/C10H17N3O3/c1-10(12,9(11)16)5-2-6-13-7(14)3-4-8(13)15/h2-6,12H2,1H3,(H2,11,16) |
InChI Key |
OGFYFCBBEGVEKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C(=O)CCC1=O)(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















